
Methyl 2-(benzylideneamino)-3-(1-tritylimidazol-4-yl)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Triphenylmethyl)-N-(phenylmethylene)-L-histidine Methyl Ester is a complex organic compound with a unique structure that combines the properties of triphenylmethyl and histidine derivatives
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Triphenylmethyl)-N-(phenylmethylene)-L-histidine Methyl Ester typically involves multiple steps, starting with the preparation of the triphenylmethyl group and the histidine derivative. One common method involves the use of Friedel-Crafts alkylation to introduce the triphenylmethyl group . The histidine derivative is then reacted with phenylmethylene chloride under basic conditions to form the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry can be employed to enhance the efficiency and scalability of the synthesis process .
化学反应分析
Types of Reactions: 1-(Triphenylmethyl)-N-(phenylmethylene)-L-histidine Methyl Ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triphenylmethyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triphenylmethyl derivatives.
科学研究应用
1-(Triphenylmethyl)-N-(phenylmethylene)-L-histidine Methyl Ester has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for amines and alcohols.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes
作用机制
The mechanism of action of 1-(Triphenylmethyl)-N-(phenylmethylene)-L-histidine Methyl Ester involves its interaction with specific molecular targets. The triphenylmethyl group can stabilize reactive intermediates, while the histidine derivative can interact with biological molecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate enzyme activity and influence cellular pathways .
相似化合物的比较
Triphenylmethyl Chloride: Used as a protecting group in organic synthesis.
N-Benzylhistidine: Similar structure but lacks the triphenylmethyl group.
Methyl Histidine: A simpler derivative of histidine without the phenylmethylene group.
Uniqueness: 1-(Triphenylmethyl)-N-(phenylmethylene)-L-histidine Methyl Ester is unique due to the combination of the triphenylmethyl and phenylmethylene groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .
属性
分子式 |
C33H29N3O2 |
|---|---|
分子量 |
499.6 g/mol |
IUPAC 名称 |
methyl 2-(benzylideneamino)-3-(1-tritylimidazol-4-yl)propanoate |
InChI |
InChI=1S/C33H29N3O2/c1-38-32(37)31(34-23-26-14-6-2-7-15-26)22-30-24-36(25-35-30)33(27-16-8-3-9-17-27,28-18-10-4-11-19-28)29-20-12-5-13-21-29/h2-21,23-25,31H,22H2,1H3 |
InChI 键 |
IVIZWLLGZVFPJW-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C(CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)N=CC5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


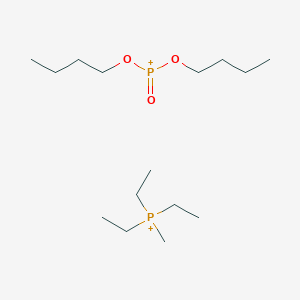
![1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-imidazo[2,1-b]purin-4-one](/img/structure/B15125269.png)

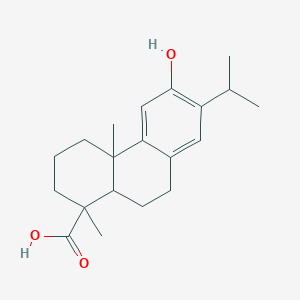
![Methyl 2-amino-6-[(1-ethoxy-1-oxopropan-2-yl)amino]hexanoate](/img/structure/B15125274.png)
![2-(Bicyclo[2.2.1]heptan-2-ylamino)-5-isopropyl-5-methylthiazol-4(5H)-one](/img/structure/B15125276.png)
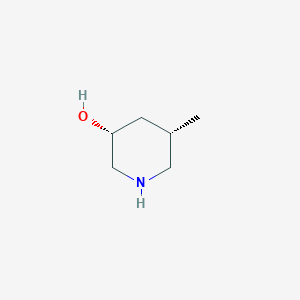
![10-Chloro-2-phenylphenanthro[3,4-d]oxazole](/img/structure/B15125301.png)
![1-Cyclohexyl-3-[(1-hydroxy-1-phenylpropan-2-yl)amino]propan-1-one](/img/structure/B15125315.png)
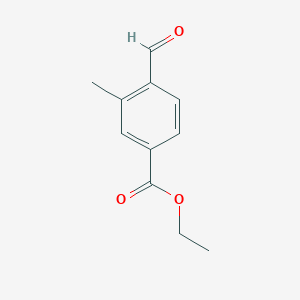
![8-Methoxy-6-nitro-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxynaphtho[2,1-g][1,3]benzodioxole-5-carboxylic acid](/img/structure/B15125323.png)
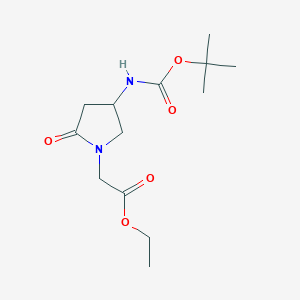
![2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-5-[[3-carboxy-1-[[1-[[3-carboxy-1-[(1-carboxy-2-sulfanylethyl)amino]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B15125331.png)
![(alphaR)-alpha-[(3S)-3-(tert-Butyloxycarbonylamino)-4-methyl-2-oxopentyl]-4-fluoro-benzenepropanoic Acid](/img/structure/B15125338.png)
